molecular formula C12H12O B8707272 (3-Methylnaphthalen-2-yl)methanol CAS No. 31554-16-2

(3-Methylnaphthalen-2-yl)methanol

Cat. No.: B8707272
CAS No.: 31554-16-2
M. Wt: 172.22 g/mol
InChI Key: DOZSTMNNHWFGOU-UHFFFAOYSA-N
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Description

(3-Methylnaphthalen-2-yl)methanol is a naphthalene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a methyl (-CH₃) group at the 3-position of the naphthalene ring. This structure combines the aromatic stability of naphthalene with the reactivity of a primary alcohol, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

CAS No.

31554-16-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(3-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7,13H,8H2,1H3

InChI Key

DOZSTMNNHWFGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Naphthalene Ring Molecular Weight (g/mol) Key Functional Groups Reference
(3-Methylnaphthalen-2-yl)methanol -CH₃ (C3), -CH₂OH (C2) ~172.2 (calculated) Primary alcohol Target
2-(Trifluoromethyl)naphthalene-7-methanol -CF₃ (C2), -CH₂OH (C7) 216.20 Primary alcohol
Juglomycin Z (7) Multiple oxygenated groups Not specified Ketone, hydroxyl
3-(3-Methylnaphthalen-2-yl)benzaldehyde -CH₃ (C3), -CHO (C2-linked benzene) ~246.3 (calculated) Aldehyde

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, enhancing the electron density of the aromatic ring. In contrast, the trifluoromethyl (-CF₃) group in 2-(Trifluoromethyl)naphthalene-7-methanol is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions .
  • Hydroxymethyl Reactivity: The primary alcohol group in both this compound and 2-(Trifluoromethyl)naphthalene-7-methanol enables esterification or oxidation to carboxylic acids, similar to methanol derivatives .

Physical and Spectral Properties

  • Melting Points: Derivatives like 2-(3-Methylnaphthalen-2-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (1k) exhibit melting points of 188–189°C, suggesting that this compound may have a similar range due to aromatic stacking .
  • Spectroscopic Data :
    • IR : Hydroxyl stretches (~3312 cm⁻¹) and aromatic C=C vibrations (~1608 cm⁻¹) are common in related compounds .
    • NMR : Methyl groups in naphthalene derivatives typically resonate at δ 2.0–2.5 ppm (¹H), while hydroxymethyl protons appear at δ 3.5–4.5 ppm .

Key Differences Table

Property This compound 2-(Trifluoromethyl)naphthalene-7-methanol Methanol
Boiling Point Likely >200°C (estimated) Not reported 64.7°C
Polarity Moderate (due to -CH₂OH) Higher (due to -CF₃) High
Toxicity Likely lower than methanol Unknown High
Synthetic Complexity Moderate High (fluorination steps) Low

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